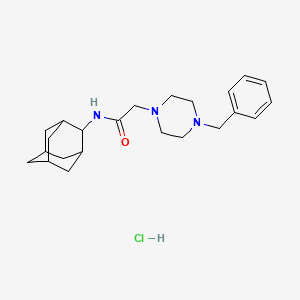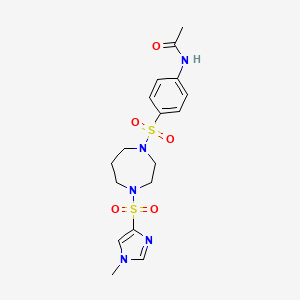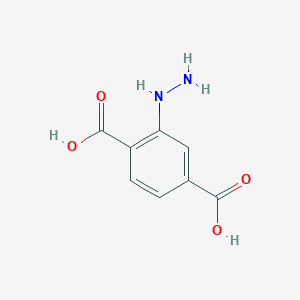
1-Butylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butylcyclopropane-1-carboxylic acid is a chemical compound with the molecular weight of 142.2 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14O2/c1-2-3-4-8(5-6-8)7(9)10/h2-6H2,1H3,(H,9,10) . This indicates that the molecule consists of a cyclopropane ring with a butyl group and a carboxylic acid group attached to the same carbon atom.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Ethylene Precursor and Plant Development
1-Butylcyclopropane-1-carboxylic acid (1-BCPCA) is closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), an essential ethylene precursor in plants. Ethylene plays a critical role in various vegetative and developmental processes in plants. Studies have shown that ACC is integral in ethylene biosynthesis, influenced by developmental, hormonal, and environmental factors. It can be conjugated into derivatives, metabolized by plants or rhizobacteria, and transported across the plant, impacting ethylene responses (Vanderstraeten & Van Der Straeten, 2017).
Role as an Ethylene-Independent Growth Regulator
Recent research suggests that ACC, and by extension its analogs like 1-BCPCA, may have roles beyond being ethylene precursors. ACC has been implicated in signaling independently of ethylene biosynthesis. This new understanding opens avenues for exploring how 1-BCPCA might influence plant growth and stress responses outside of the ethylene pathway (Polko & Kieber, 2019).
Antimicrobial and Other Biological Activities
The cyclopropane moiety in compounds like 1-BCPCA is associated with a range of biological activities, including antifungal, antimicrobial, and antiviral properties. Research into naturally occurring cyclopropane-containing compounds has highlighted their diverse biological applications, suggesting potential avenues for 1-BCPCA in various scientific domains (Coleman & Hudson, 2016).
Ethylene Biosynthesis Pathway Studies
1-BCPCA, through its relationship with ACC, is also relevant in studies focusing on the ethylene biosynthesis pathway. Research into the enzymatic conversion of ACC to ethylene, the regulation of ACC synthase, and the interactions of various molecules within this pathway can be enhanced by understanding 1-BCPCA's role and properties (Hoffman, Yang, & McKeon, 1982).
Applications in Agronomy
Given its central role in ethylene biosynthesis, 1-BCPCA could have significant implications in agronomy. Manipulating its levels or understanding its pathways can lead to advances in crop growth, stress responses, and yield improvements. The transport and regulation of ACC, and by extension 1-BCPCA, have potential applications in developing agronomic strategies (Vanderstraeten & Van Der Straeten, 2017).
Mechanism of Action
Target of Action
The primary target of 1-Butylcyclopropane-1-carboxylic acid is the enzyme ACC synthase (ACS), which is the rate-limiting enzyme of ethylene biosynthesis . This enzyme is encoded by a gene family in most plants and is subject to both transcriptional and post-transcriptional control in response to numerous endogenous and environmental cues .
Mode of Action
This compound interacts with its target, ACC synthase, leading to the accumulation of ACS protein and thus elevated levels of cellular ACS activity and ethylene production . This interaction is facilitated by the phosphorylation of ACS2 and ACS6 by MPK6 .
Biochemical Pathways
The biochemical pathway affected by this compound is the ethylene biosynthesis pathway . The compound is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while ACC is oxidized to ethylene by ACC oxidase (ACO) .
Pharmacokinetics
It is known that the compound is readily converted by nearly all plant tissues to ethylene .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of ethylene biosynthesis, which regulates a wide range of developmental processes and responses to biotic and abiotic stresses . This includes processes linked to vegetative plant growth, seed germination, fruit ripening, leaf and flower senescence, and abscission .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The rate of ACC formation, for instance, differs in response to developmental, hormonal, and environmental cues
properties
IUPAC Name |
1-butylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-8(5-6-8)7(9)10/h2-6H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBSOAUWRAKTNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(3,5-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2576588.png)
![1-(3,4-Dimethoxyphenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2576589.png)
![4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4,5-trimethoxyphenyl)butanamide](/img/structure/B2576590.png)
![(Z)-1-(4-fluorobenzyl)-3-(((4-methoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2576591.png)
![Ethyl 4-[[2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2576593.png)
![5-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2576597.png)
![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2576598.png)
![ethyl 3-{[(10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)acetyl]amino}benzoate](/img/structure/B2576599.png)


![2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2576604.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2576605.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2576609.png)